Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (1alpha,2alpha,3beta)-(9CI) Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (1alpha,2alpha,3beta)-(9CI)
Brand Name: Vulcanchem
CAS No.: 189628-52-2
VCID: VC20940277
InChI: InChI=1S/C9H14O3/c1-4-12-9(11)8-5(2)7(8)6(3)10/h5,7-8H,4H2,1-3H3/t5-,7+,8+/m0/s1
SMILES: CCOC(=O)C1C(C1C(=O)C)C
Molecular Formula: C9H14O3
Molecular Weight: 170.21 g/mol

Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (1alpha,2alpha,3beta)-(9CI)

CAS No.: 189628-52-2

Cat. No.: VC20940277

Molecular Formula: C9H14O3

Molecular Weight: 170.21 g/mol

* For research use only. Not for human or veterinary use.

Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (1alpha,2alpha,3beta)-(9CI) - 189628-52-2

Specification

CAS No. 189628-52-2
Molecular Formula C9H14O3
Molecular Weight 170.21 g/mol
IUPAC Name ethyl (1R,2S,3S)-2-acetyl-3-methylcyclopropane-1-carboxylate
Standard InChI InChI=1S/C9H14O3/c1-4-12-9(11)8-5(2)7(8)6(3)10/h5,7-8H,4H2,1-3H3/t5-,7+,8+/m0/s1
Standard InChI Key XCNQVEKFJRXTMJ-UIISKDMLSA-N
Isomeric SMILES CCOC(=O)[C@@H]1[C@H]([C@@H]1C(=O)C)C
SMILES CCOC(=O)C1C(C1C(=O)C)C
Canonical SMILES CCOC(=O)C1C(C1C(=O)C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator